molecular formula C11H18N2O3 B13014065 Ethyl(4aR,8aS)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Ethyl(4aR,8aS)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Cat. No.: B13014065
M. Wt: 226.27 g/mol
InChI Key: AGZKVIOIYJWUBV-BDAKNGLRSA-N
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Description

Ethyl(4aR,8aS)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a complex organic compound with the molecular formula C13H23NO2 It is known for its unique structure, which includes a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(4aR,8aS)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with a suitable amine, followed by cyclization and reduction steps to form the desired naphthyridine ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl(4aR,8aS)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

Ethyl(4aR,8aS)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl(4aR,8aS)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(4aR,8aS)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is unique due to its specific naphthyridine ring system and the presence of both ethyl and oxo functional groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl (4aR,8aS)-2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h8-9H,2-7H2,1H3,(H,12,14)/t8-,9+/m1/s1

InChI Key

AGZKVIOIYJWUBV-BDAKNGLRSA-N

Isomeric SMILES

CCOC(=O)N1CC[C@H]2[C@@H](C1)CCC(=O)N2

Canonical SMILES

CCOC(=O)N1CCC2C(C1)CCC(=O)N2

Origin of Product

United States

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